molecular formula C21H20N2O4S B3702513 5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3702513
M. Wt: 396.5 g/mol
InChI Key: QQDSEZACXVUURN-UHFFFAOYSA-N
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Description

5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a furan ring, a pyrimidine ring, and a thioxodihydropyrimidine ring, making it a unique and multifaceted molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactionsThe final steps involve the formation of the pyrimidine and thioxodihydropyrimidine rings under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .

Scientific Research Applications

5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-4-22-19(25)17(20(26)23(5-2)21(22)28)12-16-10-11-18(27-16)15-8-6-14(7-9-15)13(3)24/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDSEZACXVUURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)C(=O)N(C1=S)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
Reactant of Route 4
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
Reactant of Route 5
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
Reactant of Route 6
5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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